molecular formula C13H24N2O2 B3418279 tert-butyl decahydro-1,6-naphthyridine-6-carboxylate CAS No. 1221818-15-0

tert-butyl decahydro-1,6-naphthyridine-6-carboxylate

Cat. No.: B3418279
CAS No.: 1221818-15-0
M. Wt: 240.34 g/mol
InChI Key: WHVRANRQYMSGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl decahydro-1,6-naphthyridine-6-carboxylate is a bicyclic tertiary amine derivative featuring a fully saturated 1,6-naphthyridine core with a tert-butyl ester group at the 6-position. The decahydro prefix indicates complete hydrogenation of the naphthyridine ring system, resulting in a rigid, conformationally constrained scaffold. This structural motif is widely employed in medicinal chemistry as a privileged scaffold for targeting G-protein-coupled receptors (GPCRs) and other biologically relevant proteins . The tert-butyl ester group serves as a protective moiety, enhancing solubility and facilitating synthetic modifications during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVRANRQYMSGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678313
Record name tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616875-90-2, 1221818-15-0
Record name tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the naphthyridine core. The tert-butyl group is introduced through alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl decahydro-1,6-naphthyridine-6-carboxylate can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl decahydro-1,6-naphthyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound is also used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl decahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl decahydro-1,6-naphthyridine-6-carboxylate with structurally related derivatives, focusing on substituents, synthesis, reactivity, and applications.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
tert-Butyl 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate 3-nitro, tetrahydro ring C₁₃H₁₇N₃O₄ 279.30 Partially hydrogenated ring; nitro group enhances electrophilicity for further substitutions.
tert-Butyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate 2-chloro, tetrahydro ring C₁₃H₁₇ClN₂O₂ 268.75 Chlorine acts as a leaving group, enabling nucleophilic aromatic substitution.
tert-Butyl 3-bromo-2-chloro-7,8-dihydro-1,6-naphthyridine-6-carboxylate 3-bromo, 2-chloro, dihydro ring C₁₃H₁₆BrClN₂O₂ 347.64 Dual halogen substituents increase reactivity for cross-coupling reactions.
tert-Butyl 3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate 3-cyano, 2-oxo, tetrahydro ring C₁₄H₁₇N₃O₃ 275.31 Oxo and cyano groups enhance hydrogen-bonding potential and metabolic stability.
(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate 2-sulfanylidene, decahydro ring C₁₁H₁₈N₂O₂S 242.34 Fully saturated ring with thioamide functionality; used in polycyclic scaffold synthesis.

Stability and Physicochemical Properties

  • Decahydro derivatives : Full saturation improves metabolic stability and reduces ring strain, making them suitable for oral bioavailability studies .
  • Nitro-substituted analogs : Exhibit higher polarity (logP ~1.5) compared to halogenated derivatives (logP ~2.8–3.5), influencing solubility and membrane permeability .
  • Crystallographic analysis : X-ray structures of (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate reveal two independent conformers per asymmetric unit (Z′ = 2), highlighting conformational flexibility despite ring saturation .

Biological Activity

Tert-butyl decahydro-1,6-naphthyridine-6-carboxylate is a heterocyclic compound belonging to the naphthyridine class, recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a decahydro-1,6-naphthyridine core with a carboxylate functional group. Its synthesis typically involves multi-step organic reactions, beginning with the hydrogenation of 1,6-naphthyridine to form the decahydro core. The tert-butyl ester is then introduced via esterification with tert-butyl alcohol under acidic or basic conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various therapeutic effects.

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. These compounds have been shown to inhibit bacterial growth and combat infections effectively.

Antiviral Effects

In addition to antimicrobial properties, studies have suggested potential antiviral effects against various viruses. The structural features of naphthyridine derivatives may enhance their bioactivity against viral pathogens.

Anticancer Activity

Several studies have investigated the cytotoxic effects of naphthyridine derivatives on cancer cell lines. For instance, compounds related to this class have demonstrated promising results against non-small cell lung cancer and other malignancies. The mechanism often involves apoptosis induction and modulation of cell cycle progression .

Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of naphthyridine derivatives found that certain analogs exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines such as HeLa and A549. The compounds were observed to induce apoptosis through p53-independent pathways, suggesting their potential as anticancer agents .

Study 2: Antimicrobial Testing

In a comparative study of antimicrobial activity, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition zones, affirming its potential as an effective antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl group; decahydro coreAntimicrobial; antiviral; anticancer
Decahydro-1,6-naphthyridineLacks tert-butyl esterLimited bioactivity
Tert-butyl 1,6-naphthyridine-6-carboxylateSimilar ester group; different structureVaries in stability and activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl decahydro-1,6-naphthyridine-6-carboxylate
Reactant of Route 2
tert-butyl decahydro-1,6-naphthyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.